N-[4-acetyl-5-methyl-5-(5-methylfuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Description
N-[4-acetyl-5-methyl-5-(5-methylfuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features acetyl and methyl groups attached to the thiadiazole ring, as well as a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Properties
IUPAC Name |
N-[4-acetyl-5-methyl-5-(5-methylfuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-7-5-6-10(18-7)12(4)15(9(3)17)14-11(19-12)13-8(2)16/h5-6H,1-4H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKAMGZXETWWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2(N(N=C(S2)NC(=O)C)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetyl-5-methyl-5-(5-methylfuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the acylation of 2-methylfuran using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2-acetyl-5-methylfuran . This intermediate is then reacted with thiosemicarbazide under reflux conditions to form the thiadiazole ring . The final step involves the acetylation of the thiadiazole derivative to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-acetyl-5-methyl-5-(5-methylfuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acetyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[4-acetyl-5-methyl-5-(5-methylfuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-acetyl-5-methyl-5-(5-methylfuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound can also interfere with cellular pathways, leading to the disruption of cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-acetyl-5-methylfuran: A simpler compound with similar structural features but lacking the thiadiazole ring.
5-methyl-2-furfurylamine: Contains a furan ring and an amine group, but lacks the acetyl and thiadiazole functionalities.
Uniqueness
N-[4-acetyl-5-methyl-5-(5-methylfuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both the furan and thiadiazole rings, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
